molecular formula C23H23NO4 B2421376 2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-2-carboxylic acid CAS No. 1875958-70-5

2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-2-carboxylic acid

Cat. No.: B2421376
CAS No.: 1875958-70-5
M. Wt: 377.44
InChI Key: FLNZAHPMQNTEPD-UHFFFAOYSA-N
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Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-21(26)23(11-5-6-14-12-20(14)23)24-22(27)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19-20H,5-6,11-13H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNZAHPMQNTEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2C(C1)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is introduced to protect the amine functionality during the synthesis process. The bicyclic heptane structure is then constructed through a series of cyclization reactions, often involving the use of strong bases and specific reaction conditions to ensure the correct formation of the bicyclic ring.

Industrial Production Methods

While the compound is mainly synthesized in research laboratories, industrial production methods would likely involve scaling up the synthetic routes used in the lab. This would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amine functionality, allowing the compound to participate in various reactions without interference. The bicyclic structure provides stability and rigidity, which can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-2-carboxylic acid is unique due to its bicyclic structure, which imparts distinct stability and reactivity compared to its linear counterparts. This uniqueness makes it valuable in specific research applications where such properties are desired .

Biological Activity

The compound 2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-2-carboxylic acid (Fmoc-Bicyclo[4.1.0]heptane-2-carboxylic acid) is a bicyclic amino acid derivative that has garnered interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological applications. This article explores its biological activity, synthesis, and research findings.

  • Molecular Formula : C₁₈H₁₉NO₃
  • Molecular Weight : 299.35 g/mol
  • CAS Number : 135944-07-9
  • Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups.

The mechanism of action of Fmoc-Bicyclo[4.1.0]heptane-2-carboxylic acid involves its interaction with various biological targets, including enzymes and receptors. The Fmoc group allows for selective binding to specific sites, enhancing the compound's efficacy in biological systems.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, studies have shown that it can modulate the activity of serine proteases, which play critical roles in digestion and immune response.

Antimicrobial Properties

Preliminary studies suggest that Fmoc-Bicyclo[4.1.0]heptane-2-carboxylic acid possesses antimicrobial properties against various bacterial strains. Its effectiveness as an antimicrobial agent could be attributed to its ability to disrupt bacterial cell membranes.

Case Studies

  • Study on Enzyme Interaction :
    • A study investigated the interaction between Fmoc-Bicyclo[4.1.0]heptane-2-carboxylic acid and trypsin, a serine protease.
    • Results indicated a significant decrease in trypsin activity upon treatment with the compound, suggesting potential applications in therapeutic settings targeting protease inhibition.
  • Antimicrobial Activity Assessment :
    • In vitro tests were conducted on several bacterial strains, including E. coli and S. aureus.
    • The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, indicating its potential as an antimicrobial agent.

Synthesis

The synthesis of Fmoc-Bicyclo[4.1.0]heptane-2-carboxylic acid typically involves several steps:

  • Formation of the Bicyclic Core : The bicyclic structure is synthesized through cyclization reactions involving suitable precursors.
  • Introduction of the Fmoc Group : The fluorenylmethoxycarbonyl group is introduced via a coupling reaction with protected amino acids.
  • Carboxylic Acid Functionalization : Finally, the carboxylic acid group is added to complete the synthesis.

Research Findings

Recent research has focused on optimizing the synthesis and exploring the biological applications of Fmoc-Bicyclo[4.1.0]heptane-2-carboxylic acid:

  • Yield Optimization : Studies have shown that using microwave-assisted synthesis can significantly improve yields and reduce reaction times.
  • Biological Testing : Ongoing research aims to elucidate the full range of biological activities and potential therapeutic applications of this compound.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
Fmoc-Amino Acid DerivativesVariesGeneral use in peptide synthesis
Bicyclic Amino AcidsVariesPotential for enzyme inhibition
Fluorenylmethoxycarbonyl CompoundsVariesWidely used in drug design

Q & A

Basic: What are the recommended handling and storage protocols for this compound to ensure safety and stability?

Answer:
This compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) . Key handling protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Storage: Keep in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent moisture absorption and decomposition .
  • Spill Management: Avoid dust generation; clean spills with ethanol-dampened cloths and dispose as hazardous waste .

Basic: What are the standard synthetic routes for preparing this compound?

Answer:
The compound is typically synthesized via Fmoc-protection strategies :

Amino Group Protection: React bicyclo[4.1.0]heptane-2-carboxylic acid derivatives with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIPEA) .

Purification: Crude products are purified via silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from methanol/water mixtures .
Yields range from 60–80% depending on reaction scale and stereochemical control .

Basic: Which analytical methods are most effective for characterizing this compound?

Answer:

  • LC/MS: Confirm molecular weight using electrospray ionization (ESI+) with m/z ~400–500 Da (e.g., observed [M+H]⁺ = 440.34 in related bicycloheptane derivatives) .
  • NMR: Key signals include Fmoc aromatic protons (δ 7.2–7.8 ppm) and bicycloheptane bridgehead carbons (δ 35–45 ppm in 13C^{13}\text{C}) .
  • Chiral HPLC: Resolve enantiomers using columns like Chiralpak IA with hexane/isopropanol (90:10) to verify stereochemical purity .

Advanced: How can researchers resolve contradictions in stereochemical outcomes during synthesis?

Answer:

  • Chiral Auxiliaries: Use (S)- or (R)-configured starting materials to enforce desired stereochemistry at the bicycloheptane bridgehead .
  • Dynamic Resolution: Employ enzymes (e.g., lipases) in kinetic resolutions to separate diastereomers .
  • X-ray Crystallography: Validate absolute configuration of crystalline intermediates .

Advanced: How does the compound’s stability vary under different pH or solvent conditions?

Answer:

  • Acidic Conditions: The Fmoc group is labile below pH 3, leading to deprotection. Avoid trifluoroacetic acid (TFA) unless intentional cleavage is desired .
  • Basic Conditions: Stable in mild bases (pH 7–9) but degrades in strong bases (e.g., NaOH >1 M) via ester hydrolysis .
  • Solvent Compatibility: Soluble in DCM, DMF, and THF; insoluble in water. Prolonged exposure to DMF at >40°C may cause racemization .

Advanced: What role does this compound play in solid-phase peptide synthesis (SPPS)?

Answer:

  • Conformational Restriction: The bicyclo[4.1.0]heptane scaffold imposes rigidity, enhancing peptide stability against proteolysis .
  • Fmoc Compatibility: Used as a backbone-modified amino acid derivative. Couple to resin-bound peptides using HATU/DIPEA in DMF, followed by standard Fmoc deprotection with piperidine .

Advanced: How can coupling reaction yields be optimized for this sterically hindered compound?

Answer:

  • Coupling Reagents: Use HATU or PyBOP (vs. DCC) to improve activation of the carboxylic acid group .
  • Solvent Choice: DMF enhances solubility of bulky intermediates compared to DCM .
  • Microwave Assistance: Reduce reaction time from 24h to 2h at 50°C, improving yields by 15–20% .

Advanced: How can researchers assess ecological impact given limited ecotoxicity data?

Answer:

  • Read-Across Models: Compare to structurally similar Fmoc-amino acids with available ecotoxicity data (e.g., LC50 for Daphnia magna) .
  • Biodegradation Assays: Conduct OECD 301F tests to estimate mineralization rates in wastewater .
  • Partition Coefficients: Estimate logP values (e.g., ~3.5 via HPLC) to predict bioaccumulation potential .

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